molecular formula C17H28N2OS B091987 Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- CAS No. 16531-31-0

Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-

Cat. No. B091987
CAS RN: 16531-31-0
M. Wt: 308.5 g/mol
InChI Key: UPUZCHPJXAIWEM-UHFFFAOYSA-N
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Description

Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is a chemical compound that has been widely studied in scientific research. It is a thioamide derivative of benzamide and has been used in various applications, including as a biochemical tool and as a potential drug candidate.

Mechanism of Action

The mechanism of action of benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is not fully understood. However, it is believed to act as a competitive inhibitor of the SH3 domain of Grb2. This binding interaction prevents other proteins from binding to the SH3 domain and disrupting the normal cellular signaling pathways.
Biochemical and Physiological Effects
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- in lab experiments is its ability to selectively bind to the SH3 domain of Grb2. This specificity allows researchers to study the role of Grb2 in various cellular processes without interfering with other signaling pathways. However, one limitation of using the compound is its potential toxicity. High concentrations of the compound can be toxic to cells, and care must be taken when using it in lab experiments.

Future Directions

There are several future directions for research on benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-. One direction is to study its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to study its role in other cellular processes, such as cell migration and adhesion. Additionally, researchers can explore the use of the compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is a chemical compound that has been widely studied in scientific research. Its ability to selectively bind to the SH3 domain of Grb2 has made it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are limitations to its use in lab experiments, the compound has shown promise as a potential drug candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- can be synthesized using a multi-step process. The first step involves the reaction of p-butoxybenzoyl chloride with diethylamine to form p-butoxy-N,N-diethylbenzamide. The second step involves the reaction of p-butoxy-N,N-diethylbenzamide with thioacetic acid to form benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-. This synthesis method has been studied and optimized by various researchers, and it has been found to be a reliable and efficient way to produce the compound.

Scientific Research Applications

Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- has been used in various scientific research applications. One of the main applications is as a biochemical tool for studying protein-protein interactions. The compound has been shown to bind to the SH3 domain of the protein Grb2, which plays a role in cell signaling pathways. This binding interaction has been used to study the role of Grb2 in various cellular processes, including cell growth and differentiation.

properties

CAS RN

16531-31-0

Product Name

Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

4-butoxy-N-[2-(diethylamino)ethyl]benzenecarbothioamide

InChI

InChI=1S/C17H28N2OS/c1-4-7-14-20-16-10-8-15(9-11-16)17(21)18-12-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,21)

InChI Key

UPUZCHPJXAIWEM-UHFFFAOYSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S

SMILES

CCCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC

Other CAS RN

16531-31-0

synonyms

p-Butoxy-N-[2-(diethylamino)ethyl]thiobenzamide

Origin of Product

United States

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